N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a carboxamide group, a methoxyphenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the furan derivative with an amine, such as 4-methoxyaniline, under conditions that promote amide bond formation.
Attachment of the methoxyphenyl and methylphenoxy groups: These groups can be introduced through nucleophilic substitution reactions, where the furan ring is reacted with the corresponding halides or other suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and methoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The methoxy and methylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halides or other leaving groups can be used in the presence of suitable nucleophiles or electrophiles.
Major Products
Oxidation: Products may include oxidized derivatives of the furan ring and methoxyphenyl group.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2-methylphenoxy)acetamide
- N-(4-methoxyphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Uniqueness
N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-5-3-4-6-18(14)24-13-17-11-12-19(25-17)20(22)21-15-7-9-16(23-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOJDDAAFPASJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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